molecular formula C54H51N3 B14183188 3,3',3''-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) CAS No. 849908-78-7

3,3',3''-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole)

Cat. No.: B14183188
CAS No.: 849908-78-7
M. Wt: 742.0 g/mol
InChI Key: DGCQKFBWAUYCJT-UHFFFAOYSA-N
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Description

3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) is a complex organic compound characterized by its symmetrical structure and multiple carbazole units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) typically involves the following steps:

    Formation of the Benzene Core: The benzene-1,3,5-triyl core is synthesized through a series of reactions, often starting with benzene derivatives.

    Attachment of Carbazole Units: The carbazole units are introduced through a series of substitution reactions. This involves the use of reagents such as butyl bromide and carbazole under specific conditions to ensure the correct attachment to the benzene core.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole units are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinone derivatives, while reduction can produce fully hydrogenated carbazole compounds.

Scientific Research Applications

3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) has several scientific research applications:

    Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Photonics: Its ability to absorb and emit light at specific wavelengths makes it useful in photonic devices and sensors.

    Material Science: The compound can be used to develop new materials with unique electronic and optical properties.

    Biological Research: It may serve as a probe or marker in biological studies due to its fluorescence properties.

Mechanism of Action

The mechanism by which 3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) exerts its effects is primarily related to its electronic structure. The multiple carbazole units allow for extensive conjugation, facilitating electron transfer and light absorption/emission processes. The compound can interact with various molecular targets, including proteins and nucleic acids, through π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) is unique due to its specific combination of carbazole units and butyl groups, which confer distinct electronic and photonic properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics.

Properties

CAS No.

849908-78-7

Molecular Formula

C54H51N3

Molecular Weight

742.0 g/mol

IUPAC Name

3-[3,5-bis(9-butylcarbazol-3-yl)phenyl]-9-butylcarbazole

InChI

InChI=1S/C54H51N3/c1-4-7-28-55-49-19-13-10-16-43(49)46-34-37(22-25-52(46)55)40-31-41(38-23-26-53-47(35-38)44-17-11-14-20-50(44)56(53)29-8-5-2)33-42(32-40)39-24-27-54-48(36-39)45-18-12-15-21-51(45)57(54)30-9-6-3/h10-27,31-36H,4-9,28-30H2,1-3H3

InChI Key

DGCQKFBWAUYCJT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C3=CC(=CC(=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)CCCC)C7=CC8=C(C=C7)N(C9=CC=CC=C98)CCCC)C2=CC=CC=C21

Origin of Product

United States

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